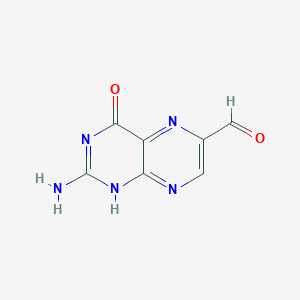

6-Formylpterin

Vue d'ensemble

Description

6-Formylptérine : est un composé appartenant à la famille des ptérines, qui sont des composés hétérocycliques contenant un système cyclique de ptéridine. C'est un dérivé de la ptérine avec un groupe formyle en position 6. Ce composé est connu pour son rôle de métabolite de la vitamine B9 (folate) et sa participation à divers processus biologiques .

Applications De Recherche Scientifique

6-Formylpterin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

6-Formylpterin is primarily targeted towards Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in the body, where it catalyzes the oxidation of hypoxanthine to xanthine, and further to uric acid . Additionally, this compound also acts as a ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells .

Mode of Action

This compound binds to one of the two active sites on XO nearly quantitatively and irreversibly, preventing the metabolism of other substrates at the second site . This results in “hetero-substrate” inhibition at nanomolar concentrations . This compound itself is converted by xo to 6-carboxylpterin and h2o2, and the turnover rate of this reaction can be accelerated by prior binding of a hetero-substrate to xo .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine catabolism pathway, specifically the reactions catalyzed by XO . By inhibiting XO, this compound can potentially affect the levels of hypoxanthine, xanthine, and uric acid in the body . Additionally, this compound acts as an intracellular generator of reactive oxygen species (ROS), including hydrogen peroxide (H2O2), altering cellular function .

Pharmacokinetics

It is known that this compound is soluble in dmso , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the generation of reactive oxygen species (ROS) within cells . This can lead to apoptosis, or programmed cell death . For instance, when this compound was administered to HL-60 cells, intracellular ROS generation was observed, and apoptosis was induced .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of O2 consumption in the presence of this compound and NADH . Furthermore, light illumination can enhance the ROS generation activities of this compound .

Analyse Biochimique

Biochemical Properties

6-Formylpterin interacts with several enzymes and proteins. It is involved in the enzymatic conversion of GTP to BH4, playing a role in the regulation of neurotransmitter synthesis and other biological processes . It is also known to bind to one of two active sites on xanthine oxidase (XO), preventing the metabolism of other substrates at the second site .

Cellular Effects

This compound has been demonstrated to have strong neuroprotective effects against transient ischemia-reperfusion injury in gerbils . It has also been shown to protect retinal neurons in rats, even when administered after the ischemic insult . Furthermore, it intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion by XO to 6-carboxypterin and hydrogen peroxide . This reaction is accompanied by the generation of reactive oxygen species (ROS), superoxide anion, and hydrogen peroxide . These ROS are involved in apoptosis and cell proliferation .

Temporal Effects in Laboratory Settings

Its fluorescence characteristics, including spectra, quantum yields, and lifetimes, have been investigated .

Dosage Effects in Animal Models

It has been shown to have neuroprotective effects in gerbils and rats .

Metabolic Pathways

This compound is a metabolite in the Vitamin B9 (folate) pathway . It is produced by the photodegradation of folic acid . It is also involved in the enzymatic conversion of GTP to BH4 .

Transport and Distribution

It is known to bind to MR1 antigens presented on MAIT cells .

Subcellular Localization

It is known to bind to MR1 antigens presented on MAIT cells , suggesting that it may be localized in areas where these cells are present.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 6-formylptérine implique généralement la condensation de la 2-amino-4-hydroxy-5-phénylazo-6-chloropyrimidine avec le cétal d'éthylène de l'aminoacétone. Cette étape est suivie de la réduction du groupe phénylazo, de l'hydrolyse et de la cyclisation pour former la 6-méthyl-7,8-dihydropterine. L'étape finale implique l'oxydation de la 6-méthylptérine avec du dioxyde de sélénium dans l'acide acétique au reflux en présence de quantités catalytiques de chlorure de nickel, ce qui donne la 6-formylptérine .

Méthodes de production industrielle : Les méthodes de production industrielle de la 6-formylptérine ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires à celles décrites ci-dessus, avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : La 6-formylptérine subit diverses réactions chimiques, notamment :

Réduction : Elle peut être réduite dans des conditions spécifiques, bien que les voies de réduction détaillées soient moins documentées.

Substitution : Le groupe formyle en position 6 peut être substitué par d'autres groupes fonctionnels par dérivation chimique.

Réactifs et conditions courants :

Substitution : Les chlorures d'acides et la N,N-diméthylformamide sont utilisés pour les réactions de dérivation.

Principaux produits :

Produits d'oxydation : Anions superoxyde, peroxyde d'hydrogène et radicaux hydroxyles.

Produits de substitution : Divers dérivés avec des groupes fonctionnels modifiés en position 6.

4. Applications de la recherche scientifique

La 6-formylptérine a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

La 6-formylptérine exerce ses effets principalement par la génération d'espèces réactives de l'oxygène (ROS). En présence de NADH, elle convertit l'oxygène en anions superoxyde, qui sont ensuite réduits en peroxyde d'hydrogène et en radicaux hydroxyles. Ces ROS jouent un rôle dans divers processus physiologiques et pathologiques, notamment l'apoptose et la neuroprotection . Le composé agit également comme un ligand pour les antigènes de la protéine 1 liée à la classe I du CMH (MR1) présentés sur les cellules T invariantes associées aux muqueuses (MAIT), influençant les réponses immunitaires .

Comparaison Avec Des Composés Similaires

Composés similaires :

Ptérine : Un composé de base de la famille des ptérines avec des propriétés de fluorescence similaires.

6-Carboxypterine : Un autre dérivé de la ptérine avec un groupe carboxyle en position 6.

Acide folique : Un composé bien connu de la vitamine B9 avec un système cyclique de ptéridine.

Unicité : La 6-formylptérine est unique en raison de son groupe formyle en position 6, qui est essentiel à ses activités physiologiques, notamment la génération de ROS et la neuroprotection . Sa capacité à agir comme ligand pour les antigènes MR1 la distingue également des autres dérivés de la ptérine .

Propriétés

IUPAC Name |

2-amino-4-oxo-3H-pteridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJAQDVNMGLRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221396 | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-30-1 | |

| Record name | 6-Formylpterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 712-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

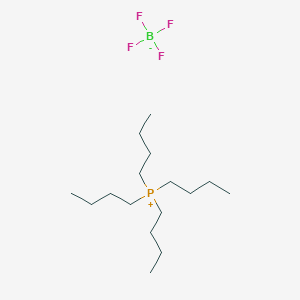

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)